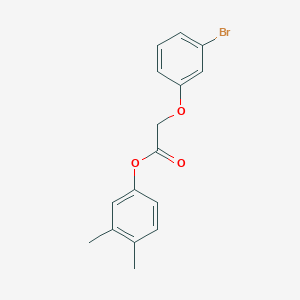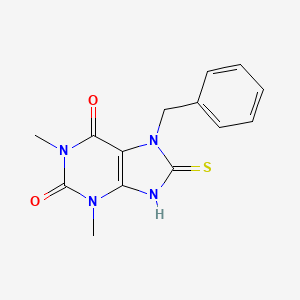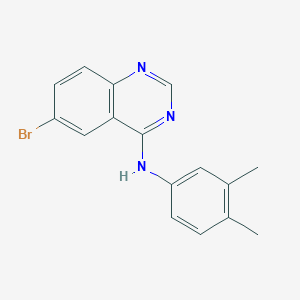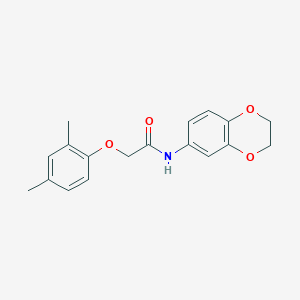
3,4-dimethylphenyl (3-bromophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-dimethylphenyl (3-bromophenoxy)acetate involves various chemical reactions. For example, nitration of 3,4-dimethylacetophenone in acetic anhydride yields a mixture of products, including 2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, alongside rearomatization under mildly acidic conditions to form 2-acetyl- and 2-benzoyl-4,5-dimethylphenyl acetate (Fischer, Greig, & Röderer, 1975). Another example is the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, indicating the versatility in synthesizing related compounds through various methodologies (Percec & Wang, 1991).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant insights into the structural aspects of 3,4-dimethylphenyl (3-bromophenoxy)acetate. For instance, electrophilic substitution with rearrangement in bromination of related phenols highlights the complex molecular transformations that can occur, providing a window into understanding the molecular structure of such compounds (Brittain, Mare, Newman, & Chin, 1982).
Chemical Reactions and Properties
Chemical reactions of compounds within the same family as 3,4-dimethylphenyl (3-bromophenoxy)acetate reveal the dynamic reactivity such compounds can exhibit. For instance, nucleophilic substitution in 4-bromo-5-nitrophthalodinitrile to form related phthalocyanines showcases the reactivity of bromophenoxy derivatives (Maizlish et al., 2002).
Physical Properties Analysis
Investigations into the physical properties of related compounds, such as the capillary electrophoresis of methyl-substituted phenols, provide a foundation for understanding the physical behavior of 3,4-dimethylphenyl (3-bromophenoxy)acetate under various conditions (Porras et al., 2003).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in ChGly30 was performed on a preparative scale with efficient recyclation and reuse of NADES, which could be a step towards the implementation of this method on an industrial scale .
properties
IUPAC Name |
(3,4-dimethylphenyl) 2-(3-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-6-7-15(8-12(11)2)20-16(18)10-19-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOVFXLTCPZBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)COC2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 2-(3-bromophenoxy)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)
![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)

![1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B5637286.png)
![N-[rel-(3R,4S)-1-(4,6-dimethyl-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide hydrochloride](/img/structure/B5637294.png)


![4-(4-allyl-2-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5637323.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5637326.png)

![7-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5637338.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B5637352.png)
![{3-(2-methoxyethyl)-1-[(5-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5637357.png)